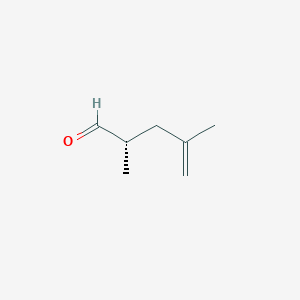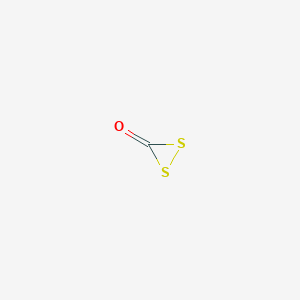
Dithiiran-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dithiiran-3-one is a sulfur-containing heterocyclic compound characterized by a three-membered ring structure with two sulfur atoms and one carbonyl group. This unique structure imparts distinct chemical properties, making it an interesting subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: Dithiiran-3-one can be synthesized through various methods, including the reaction of carbonyl compounds with dithiols in the presence of a catalyst. One common approach involves the use of 1,2-ethanedithiol or 1,3-propanedithiol with carbonyl compounds under acidic or basic conditions . The reaction typically requires a Brönsted or Lewis acid catalyst to facilitate the formation of the dithiirane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: Dithiiran-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or thioethers.
Substitution: Nucleophilic substitution reactions can replace one of the sulfur atoms with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like organolithium or Grignard reagents are used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted dithiiranes depending on the nucleophile used.
科学的研究の応用
Dithiiran-3-one has found applications in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Dithiiran-3-one involves its interaction with molecular targets through its reactive sulfur atoms and carbonyl group. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The exact pathways and molecular targets are still under investigation, but its reactivity with nucleophiles and electrophiles is a key aspect of its action .
類似化合物との比較
1,3-Dithiolane: Similar in structure but with a five-membered ring.
1,3-Dithiane: Another sulfur-containing heterocycle with a six-membered ring.
Uniqueness: Dithiiran-3-one’s three-membered ring structure makes it more strained and reactive compared to its larger counterparts
特性
CAS番号 |
81202-16-6 |
|---|---|
分子式 |
COS2 |
分子量 |
92.14 g/mol |
IUPAC名 |
dithiiran-3-one |
InChI |
InChI=1S/COS2/c2-1-3-4-1 |
InChIキー |
OCHIDBMJEFPMFG-UHFFFAOYSA-N |
正規SMILES |
C1(=O)SS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


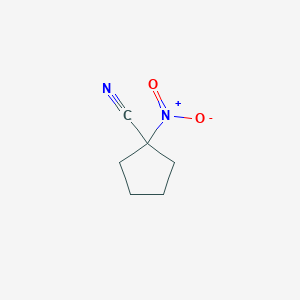
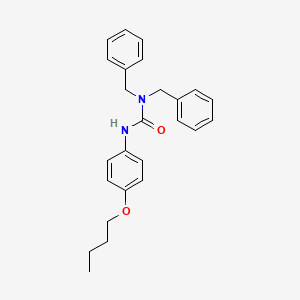
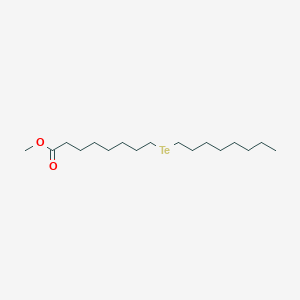
![1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14412815.png)
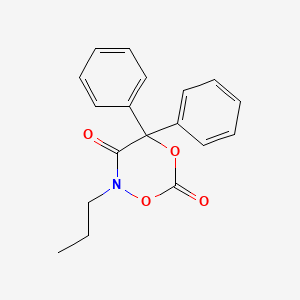
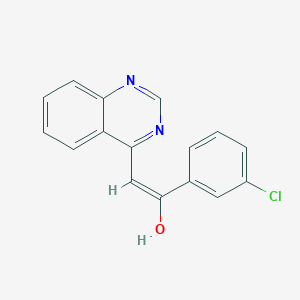
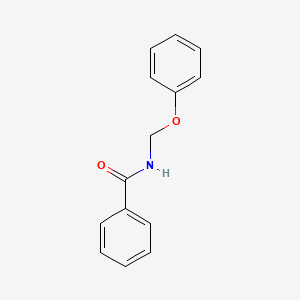
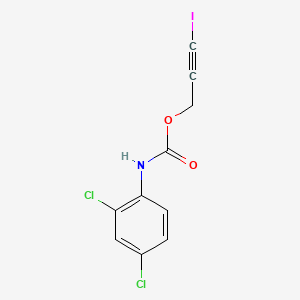
![(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14412845.png)
![4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14412856.png)
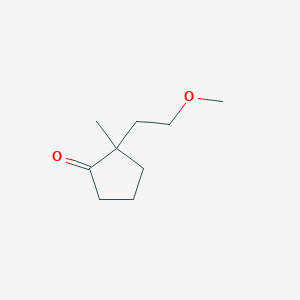
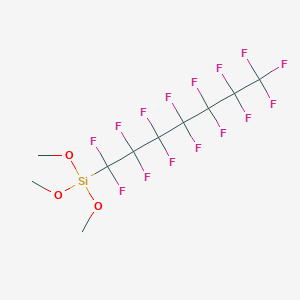
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene)](/img/structure/B14412871.png)
